4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide
Vue d'ensemble
Description
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has shown promise in the treatment of B-cell malignancies.
Mécanisme D'action
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide binds to the active site of BTK and inhibits its kinase activity. This leads to a downstream reduction in B-cell receptor signaling, ultimately resulting in apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B-cell malignancies both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. Additionally, this compound has been shown to have minimal off-target effects on other kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
For 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide research include the evaluation of its efficacy in clinical trials, particularly in combination with other therapies. Additionally, further studies are needed to evaluate the safety and tolerability of this compound in humans. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.
Applications De Recherche Scientifique
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies.
Propriétés
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN4OS/c1-8-11(13)9(2)17(16-8)6-3-4-10(18)15-12-14-5-7-19-12/h5,7H,3-4,6H2,1-2H3,(H,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJXQIMKSGDVFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=NC=CS2)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.